molecular formula C10H6N2 B1294724 3-Quinolinecarbonitrile CAS No. 34846-64-5

3-Quinolinecarbonitrile

Número de catálogo: B1294724
Número CAS: 34846-64-5
Peso molecular: 154.17 g/mol
Clave InChI: QZZYYBQGTSGDPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Quinolinecarbonitrile is a useful research compound. Its molecular formula is C10H6N2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Plasma Polymerization and Optical Properties

  • Plasma-Polymerized 3-Quinolinecarbonitrile (PP3QCN) : This novel conjugated polynitrile thin film shows significant potential in optoelectronics due to its blue emission and high photoluminescence intensity at about 475 nm wavelength. Such materials can be crucial for the development of devices like LEDs and photodiodes (Zhao, 2008).

Photovoltaic Applications

  • Organic-Inorganic Photodiode Fabrication : Quinoline derivatives have been used to create films for photodiode fabrication, demonstrating rectification behavior and photovoltaic properties. This suggests their suitability in solar energy applications and as photodiodes (Zeyada et al., 2016).

Antibacterial Agents

  • Potential Antibacterial Behavior : New quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents (Khan et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Quinoline derivatives have shown effective adsorption and corrosion inhibition properties on iron surfaces. This application is crucial in protecting metal infrastructure and equipment from corrosion-related damages (Erdoğan et al., 2017).

Kinase Inhibition for Cancer Treatment

  • Kinase Inhibitors in Cancer Therapy : Quinolinecarbonitriles have been identified as effective inhibitors of EGFR and Src tyrosine kinase, which are significant in cancer treatment. This application is crucial in developing new cancer therapies (Boschelli, 2002).

Pesticidal Activities

  • Application in Pesticides : Quinoline derivatives have been used to synthesize novel compounds with herbicidal, fungicidal, and insecticidal activities. This application is essential in agriculture for pest control (Liu et al., 2020).

Safety and Hazards

When handling 3-Quinolinecarbonitrile, it is advised to wear personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust formation should be avoided and adequate ventilation should be ensured . The containers should be kept tightly closed in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Direcciones Futuras

The 3-Quinolinecarbonitrile template was utilized to develop an irreversible inhibitor of EGFr, EKB-569, which is currently in clinical trials for the treatment of cancer . Further manipulation of the this compound core provided tricyclic analogs, with the most potent kinase inhibitory activity observed with a benzo[g]quinoline-3-carbonitrile ring system . It was also found that 3-Quinolinecarbonitriles with a 7-thiophene or phenyl substituent were potent Src kinase inhibitors .

Análisis Bioquímico

Biochemical Properties

3-Quinolinecarbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of various kinases. It interacts with enzymes such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK), inhibiting their activity . These interactions are crucial in regulating cell signaling pathways and have implications in cancer therapy.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit the proliferation of tumor cell lines by targeting specific kinases . This compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of key proteins involved in these processes . For instance, it inhibits the phosphorylation of MEK1 kinase, which is a critical component of the MAPK signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered gene expression and cellular responses. The compound’s structure allows it to interact specifically with the active sites of these enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites . These metabolites are then excreted through the kidneys. The compound’s metabolism can affect metabolic flux and the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and nucleus, where it interacts with kinases and other proteins involved in cell signaling . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Propiedades

IUPAC Name

quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZYYBQGTSGDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188400
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34846-64-5
Record name 3-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34846-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-3-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinolinecarbonitrile
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GHZ8PDL63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 3-bromoquinoline (1-Im-10, 1.5 g) and CuCN (3 eq) in 10 mL of pyridine in a 25 mL microwave tube was heated at 250° C. for 30 min in a microwave. This was repeated 10 times and the reactions were combined and diluted with 200 mL of EtOAc. The solids were removed by filtration and the EtOAc solution concentrated. The residue was taken up in a solution prepared from 80 mL of 30% aqueous NH3 and 800 mL of water. This was extracted with EtOAc (4×800 mL) then the combined extracts were dried with anhydrous Na2SO4, concentrated and purified by silica gel chromatography (PE:EtOAc=3:1) to give quinoline-3-carbonitrile (2-Im-10).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Following the procedure used to prepare Example 15, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile (200 mg, 0.55 mmol) and 3-(4-methyl)piperazin-1-yl)propanol provided 71 mg of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-[3-(4-methyl)piperazin-1-yl)propoxy]-3-quinolinecarbonitrile, mp 154-155° C.
Name
4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-fluoro-3-quinolinecarbonitrile
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

An oven dried screw cap test tube was charged with NaCN (98 mg, 2.0 mmol), dried KI (32 mg, 0.168 mmol, 20 mol %) and CuI (56 mg, 0.337 mmol, 10 mol %), evacuated and backfilled with argon three times. 3-Bromoquinoline (225 μL, 1.66 mmol), N,N′-dimethylethylenediamine (180 μL, 1.69 mmol) and anhydrous toluene (1 mL) were added under argon. The tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting yellow suspension was cooled to room temperature, 2 mL of ethyl acetate, 1 mL of ammonium hydroxide (30%) and 1 mL of water were added. The mixture was stirred at 25° C. for 10 min, then the organic layer was separated and the aqueous layer was extracted three times with ethyl acetate (3×2 mL). The combined organic layers were washed with 5 mL of water and dried over MgSO4. The solvent was removed at reduced pressure. Purification of the residue by flash chromatography on silica gel (2×15 cm; hexane/ethyl acetate 10:1) provided 188 mg (74% yield) of the title compound as a white solid.
Name
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
225 μL
Type
reactant
Reaction Step Two
Quantity
180 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
56 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Quinolinecarbonitrile
Reactant of Route 2
Reactant of Route 2
3-Quinolinecarbonitrile
Reactant of Route 3
Reactant of Route 3
3-Quinolinecarbonitrile
Reactant of Route 4
3-Quinolinecarbonitrile
Reactant of Route 5
3-Quinolinecarbonitrile
Reactant of Route 6
3-Quinolinecarbonitrile
Customer
Q & A

Q1: What is the primary biological target of 3-quinolinecarbonitrile derivatives?

A1: Numerous studies highlight that appropriately substituted 3-quinolinecarbonitriles exhibit potent inhibitory activity against tyrosine kinases, particularly Src family kinases. [, , , ]

Q2: How do these compounds interact with Src kinase?

A2: Research indicates that 3-quinolinecarbonitriles bind to the ATP-binding site of Src kinase, acting as competitive inhibitors. This interaction disrupts the kinase's ability to phosphorylate downstream substrates, thereby interfering with cellular signaling cascades. [, , ]

Q3: What are the downstream consequences of Src kinase inhibition by this compound derivatives?

A3: Src kinase inhibition can impact various cellular processes, including proliferation, survival, angiogenesis, and migration. In the context of cancer, inhibiting Src kinase with 3-quinolinecarbonitriles has demonstrated antiproliferative effects and reduced tumor growth in preclinical models. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula is C10H6N2, and the molecular weight is 154.17 g/mol.

Q5: What are some key spectroscopic features of this compound?

A5: Infrared (IR) spectroscopy reveals a characteristic sharp peak for the nitrile (C≡N) group. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information on the hydrogen and carbon atoms within the molecule. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [, ]

Q6: Has the stability of this compound been investigated under plasma polymerization conditions?

A6: Yes, research has explored the plasma polymerization of this compound. Findings suggest the formation of a conjugated polynitrile thin film with potential applications in optoelectronic devices. [, ]

Q7: Are there reports on the catalytic properties of this compound itself?

A7: While the provided research focuses primarily on the biological activity of this compound derivatives, there's limited information on the catalytic properties of the unsubstituted compound itself.

Q8: Have computational methods been employed to study this compound derivatives?

A8: Yes, quantitative structure-activity relationship (QSAR) studies, molecular docking, and other computational approaches have been used to investigate the relationship between the structure of this compound derivatives and their Src kinase inhibitory activity. These studies help guide the design of more potent and selective inhibitors. [, , ]

Q9: How do substituents on the 4-anilino group of this compound influence Src kinase inhibition?

A9: Research suggests that the size and electronic properties of substituents at the 4-anilino position significantly impact Src kinase inhibitory activity. For instance, incorporating a 2,4-dichloro-5-methoxyphenyl group at this position has yielded potent Src inhibitors. [, , ]

Q10: What is the impact of modifying the 7-position of the this compound core?

A10: Introducing various groups, such as alkoxy, propoxy, furyl, thienyl, or ethynyl substituents, at the 7-position has led to diverse pharmacological profiles. These modifications can affect Src kinase inhibitory activity, cellular potency, and selectivity. [, , , , ]

Q11: Are there specific formulation strategies mentioned to enhance the stability, solubility, or bioavailability of this compound derivatives?

A11: While the provided research highlights the development of crystalline forms of certain this compound derivatives, detailed formulation strategies are not extensively discussed. []

Q12: Do the research papers provide details about the SHE (Safety, Health, and Environment) aspects of working with this compound and its derivatives?

A12: The provided research primarily focuses on the chemical and biological aspects of this compound derivatives. Detailed SHE considerations are not explicitly outlined.

Q13: Have the pharmacokinetic properties of this compound derivatives been investigated?

A13: Yes, some studies have explored the ADME (absorption, distribution, metabolism, excretion) characteristics of specific this compound analogs. For example, researchers have examined plasma levels and oral bioavailability in relation to structural modifications. []

Q14: What in vitro and in vivo models have been used to assess the efficacy of this compound derivatives?

A14: In vitro studies have utilized various cancer cell lines to evaluate antiproliferative effects, cell cycle arrest, and apoptosis induction. In vivo efficacy has been investigated in rodent xenograft models to assess tumor growth inhibition following treatment with this compound inhibitors. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.